molecular formula C25H26N2O6 B2405827 Fmoc-ile-OSu CAS No. 121697-35-6

Fmoc-ile-OSu

Cat. No. B2405827
M. Wt: 450.491
InChI Key: XPCMQYXXCGKJHT-WNSKOXEYSA-N
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Description

Fmoc-ile-OSu is a reagent used for the preparation of pure Fmoc-amino acids that are free from contamination by Fmoc-dipeptides . It is the most efficient reagent for the selective preparation of N-(9-fluorenylmethoxycarbonyl) derivatives of hydroxy-amino acids .


Synthesis Analysis

In the synthetic Fmoc methodology, all amino acid derivatives used during the synthesis have the 9-fluorenylmethyloxycarbonyl (Fmoc) as a protecting group . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .


Molecular Structure Analysis

The molecular formula of Fmoc-OSu is C19H15NO5 . The fluorenyl group is highly fluorescent, which makes certain UV-inactive compounds suitable for analysis by reversed phase HPLC .


Chemical Reactions Analysis

Fmoc carbamate is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

The ester hydrochloride form of Fmoc-OSu is soluble in water and methanol, but not in organic solvents such as chloroform or ether .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Organic Chemistry and Medicinal Chemistry .

Summary of the Application

Fmoc-Ile-OSu is used in the synthesis of peptides, specifically in solid-phase peptide synthesis (SPPS). The Fmoc group acts as a protective agent for the amino function, which is removed at each step of the synthesis .

Methods of Application

The Fmoc group is base labile, meaning it can be removed under basic conditions. This allows for the selective deprotection of esters to create SPPS-ready amino acids .

Results or Outcomes

The use of Fmoc-Ile-OSu in peptide synthesis has resulted in better yields with greener, inexpensive chemicals and less extensive energy expenditure .

2. Application in Self-Assembly of Aliphatic Amino Acids

Specific Scientific Field

This application is relevant to the field of Physical Chemistry and Material Science .

Summary of the Application

Fmoc-Ile-OSu is used in the self-assembly of aliphatic single amino acids (Fmoc-SAAs). These self-assembled structures serve as excellent bio-organic scaffolds for diverse applications .

Methods of Application

Controlled morphological transitions were observed through solvent variation. The mechanism that allows this control was investigated using coarse-grained molecular dynamics simulations .

Results or Outcomes

The self-assembly of Fmoc-SAAs can result in a variety of morphologies such as fibers, micelles, and tubes. These structures can find diverse applications from antimicrobial materials to emulsifiers for food, cosmetic, and biomedical industries .

3. Application in Sustainable Solid-Phase Peptide Synthesis

Specific Scientific Field

This application is relevant to the field of Green Chemistry .

Summary of the Application

Fmoc-Ile-OSu is used in a sustainable approach to solid-phase peptide synthesis (SPPS) where the Fmoc group is removed in situ, reducing solvent consumption .

Methods of Application

Once the coupling is completed, piperidine or 4-methylpiperidine is added up to a concentration of 20% to the coupling cocktail, which contains an excess of Fmoc-aa-OxymaPure (active ester) and Fmoc-peptide resin .

Results or Outcomes

This in situ Fmoc removal strategy avoids the double incorporation of the amino acid into the peptide chain and brings about a saving of 75% of the solvent .

4. Application in Ester Hydrolysis

Specific Scientific Field

This application is relevant to the field of Green Chemistry and Medicinal Chemistry .

Summary of the Application

Fmoc-Ile-OSu is used in the hydrolysis of Fmoc-protected amino esters using calcium(II) iodide as a protective agent .

Methods of Application

Mild orthogonal ester hydrolysis conditions are systematically explored using calcium(II) iodide as a protective agent for the Fmoc protecting group .

Results or Outcomes

The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .

5. Application in Peptide Therapeutics

Specific Scientific Field

This application is relevant to the field of Medicinal Chemistry .

Summary of the Application

Fmoc-Ile-OSu is used in the synthesis of therapeutic peptides. These peptides are important for a number of research purposes including cancer diagnosis and treatment, antibiotic drug development, epitope mapping, production of antibodies, and vaccine design .

Methods of Application

The Fmoc group is removed at each step of the synthesis, being a base labile group .

Results or Outcomes

The use of Fmoc-Ile-OSu in peptide therapeutics has resulted in the development of effective treatments for various diseases .

6. Application in Materials Science

Specific Scientific Field

This application is relevant to the field of Materials Science .

Summary of the Application

Fmoc-Ile-OSu is used in the synthesis of peptides that are becoming increasingly important in materials science due to their self-assembling properties .

Methods of Application

The Fmoc group is removed at each step of the synthesis, being a base labile group .

Results or Outcomes

The self-assembly of these peptides can result in a variety of morphologies such as fibers, micelles, and tubes. These structures can find diverse applications in materials science .

Safety And Hazards

Fmoc-OSu is harmful if swallowed and may cause an allergic skin reaction. It is toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group, which have yet to be surpassed by any other Na-protecting group, allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity, making it an even more valuable resource for research in the post-genomic world .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6/c1-3-15(2)23(24(30)33-27-21(28)12-13-22(27)29)26-25(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,23H,3,12-14H2,1-2H3,(H,26,31)/t15-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCMQYXXCGKJHT-WNSKOXEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-ile-OSu

Citations

For This Compound
5
Citations
X Wu, Y Chen, L Hu - Tetrahedron Letters, 2009 - Elsevier
… When Fmoc-Ile-OSu was used to react with NaHSe, room temperature, instead of 0 C, was required to complete the selenocarboxylation, suggesting the presence of steric hindrance of …
Number of citations: 6 www.sciencedirect.com
X Wu, Y Chen, H Aloysius, L Hu - Beilstein Journal of Organic …, 2011 - beilstein-journals.org
… When Fmoc-Ile-OSu reacted with NaHSe, a higher reaction temperature (room temperature) was required to complete the selenocarboxylation, suggesting the presence of steric …
Number of citations: 12 www.beilstein-journals.org
X Wu - 2008 - search.proquest.com
A series of nitroarylmethyl phosphoramide mustards was designed, synthesized and evaluated as nitroreductase-targeted prodrugs in gene-directed enzyme-prodrug therapy. Among …
Number of citations: 5 search.proquest.com
E WÜNSCH, L Moroder, HG LERCHEN, J Christophe… - 1989 - degruyter.com
… As shown in scheme 1 this decapeptide amide derivative 1 was acylated in a stepwise manner by Fmoc-SerCOBu')ONp and Fmoc-Ile-OSu, respectively, with intermediate N^-…
Number of citations: 4 www.degruyter.com
C Wagner
Number of citations: 0

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